(Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide
Description
Properties
Molecular Formula |
C10H17N5O2 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N'-hydroxy-2-(3-imidazol-1-yl-4-methoxypyrrolidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C10H17N5O2/c1-17-9-5-14(6-10(11)13-16)4-8(9)15-3-2-12-7-15/h2-3,7-9,16H,4-6H2,1H3,(H2,11,13) |
InChI Key |
HQDCEKAODUYUDK-UHFFFAOYSA-N |
Isomeric SMILES |
COC1CN(CC1N2C=CN=C2)C/C(=N/O)/N |
Canonical SMILES |
COC1CN(CC1N2C=CN=C2)CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide typically involves multi-step organic reactionsThe final step involves the formation of the hydroxyacetimidamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as chromatography .
Chemical Reactions Analysis
Synthetic Routes and Cyclocondensation
The imidazole ring in the target compound is likely synthesized via cyclocondensation, a method used for analogous heterocycles. For example:
-
Camphoric acid and o-phenylenediamine undergo cyclocondensation in toluene/DMF under reflux to form benzimidazole derivatives ( ).
-
Similarly, the imidazole moiety in the target compound may form via condensation of a diamine precursor with a carbonyl-containing fragment.
Key Reaction Conditions
| Reactants | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Diamine + Carbonyl | Toluene/DMF | 383 K | 2–4 h | ~70% |
Electrophilic Substitution on Imidazole
The 1H-imidazol-1-yl group is reactive toward electrophilic substitution. In substituted imidazoheterocycles ( ), reactions such as halogenation or nitration occur at the C-2 or C-4 positions.
Example Reaction Pathway
-
Chlorination : Imidazole reacts with Cl<sub>2</sub>/FeCl<sub>3</sub> to form 2-chloroimidazole derivatives.
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at activated positions.
Table 1: Electrophilic Substitution in Imidazole Derivatives
| Reaction | Reagents | Position | Product | Source |
|---|---|---|---|---|
| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> | C-2 | 2-Chloroimidazole | |
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C-4 | 4-Nitroimidazole |
Demethylation of Methoxy Group
The 4-methoxy group on the pyrrolidine ring can undergo acid- or oxidative demethylation to yield hydroxyl derivatives. For instance:
Reaction Mechanism
Hydroxamic Acid Reactivity
The N'-hydroxyacetimidamide group acts as a chelating agent and participates in hydrolysis or oxidation:
-
Hydrolysis : Under acidic conditions, it converts to carboxylic acid ( , ).
-
Metal Coordination : Binds transition metals (e.g., Fe<sup>3+</sup>, Cu<sup>2+</sup>), relevant to enzymatic inhibition ( ).
Table 2: Reactivity of Hydroxamic Acid Derivatives
| Reaction | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Hydrolysis | HCl/H<sub>2</sub>O, reflux | Carboxylic acid | Prodrug activation | |
| Metal chelation | pH 7–8, aqueous | Metal complex | Enzyme inhibition |
Rearrangement and Stability
The Z-configuration of the acetimidamide group may undergo geometric isomerization under UV light or heat, as seen in structurally related pyridinium salts ( ).
Key Stability Data
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, (Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, although further research is needed to confirm these effects .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity .
Mechanism of Action
The mechanism of action of (Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The methoxypyrrolidine group may enhance the compound’s solubility and bioavailability, while the hydroxyacetimidamide group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four analogs based on structural motifs, synthesis methods, and functional properties.
Imidazole-Containing Pyrrolidine/Pyrrole Derivatives
| Compound Name | Key Structural Features | Synthesis Yield/Notes | Biological Activity/Notes |
|---|---|---|---|
| (Z)-2-(3-(1H-Imidazol-1-yl)-4-Methoxypyrrolidin-1-yl)-N'-Hydroxyacetimidamide (Target) | Pyrrolidine ring (saturated), 4-methoxy, imidazole, acetimidamide | Synthesis method not detailed; likely involves coupling reactions for imidazole attachment. | Hypothesized metalloenzyme inhibition due to acetimidamide’s chelating capacity. |
| 3-Methyl-N-(1-(2-Methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41) [2] | Pyrrole ring (unsaturated), trifluoromethylpyridinyl, imidazole, carboxamide | 35% yield; characterized by $ ^1H $ NMR and ESIMS. Purity: 98.67% (HPLC). | Not explicitly stated, but trifluoromethyl groups often enhance metabolic stability. |
| (Z)-2-(3-(Ethoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide [5] | Pyrrolidine ring (saturated), ethoxymethyl, acetimidamide | Safety protocols emphasize protective gear; used as a research intermediate. | Structural similarity suggests potential overlap in applications, but ethoxymethyl may alter solubility. |
Key Observations :
- The target compound’s saturated pyrrolidine ring may confer greater conformational flexibility compared to the unsaturated pyrrole in Compound 41 [2].
- The 4-methoxy group in the target could enhance solubility relative to the ethoxymethyl substituent in its analog [5].
Nitrofuran-Imidazole Hybrids
| Compound Name | Key Structural Features | Synthesis Method | Biological Activity |
|---|---|---|---|
| N-(3-(1H-Imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide (Compound 2) [3] | Nitrofuran, imidazole, carboxamide | General procedure for nitrofuran coupling; characterized by standard analytical methods. | Antifungal activity inferred from nitrofuran’s known role in disrupting microbial DNA. |
| 5-Nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (Compound 3) [3] | Nitrofuran, pyridine, carboxamide | Similar to Compound 2; pyridine substitution may alter binding specificity. | Potential broad-spectrum activity due to pyridine’s hydrogen-bonding capacity. |
Key Observations :
- The target compound lacks the nitrofuran moiety, which is critical for the antimicrobial activity observed in Compounds 2 and 3 [3].
- The acetimidamide group in the target may compensate for the absence of nitro groups by enabling metal ion coordination, a mechanism distinct from nitrofurans’ DNA interaction.
Imidazole-Linked Ester Derivatives
| Compound Name | Key Structural Features | Synthesis Method | Functional Notes |
|---|---|---|---|
| 2,5-Dioxopyrrolidin-1-yl-4-((6-(1H-imidazol-1-yl)hexyl)oxy)benzoate (S27) [4] | NHS ester, imidazole, hexyl chain, benzoate | EDC/NHS-mediated coupling; reaction monitored by TLC. | Designed for bioconjugation; hexyl chain may improve cell membrane penetration. |
Key Observations :
- Unlike the target compound, S27’s NHS ester group enables covalent bonding to amines (e.g., proteins), suggesting divergent applications in drug delivery or probe design [4].
- The hexyl spacer in S27 could enhance lipophilicity, whereas the target’s methoxy group balances hydrophilicity.
Biological Activity
(Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring and a pyrrolidine moiety, which are known for their biological significance. The presence of the N'-hydroxyacetimidamide functional group suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been studied in several contexts:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including FaDu cells, with IC50 values indicating potent activity .
2. Kinase Inhibition
The compound has been investigated for its ability to modulate kinase activities, which play crucial roles in cell signaling and cancer progression. Preliminary data suggest that it may act as a dual inhibitor of specific kinases, potentially offering therapeutic benefits in conditions like myeloid proliferative disorders and certain cancers .
3. Antimicrobial Properties
There is emerging evidence of antimicrobial effects against both Gram-positive and Gram-negative pathogens. The compound's structure suggests it may disrupt bacterial cell functions, although detailed mechanisms remain to be elucidated .
The precise mechanisms through which this compound exerts its biological effects are under investigation. Possible mechanisms include:
- Inhibition of Kinase Activity : By targeting specific kinases involved in cancer cell signaling pathways.
- Disruption of Cellular Processes : Potentially affecting DNA replication and repair mechanisms in cancer cells.
- Antimicrobial Action : Likely through interference with bacterial metabolic pathways.
Case Studies
Several studies have documented the effects of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide, and how can purity be validated?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 3-(1H-imidazol-1-yl)-4-methoxypyrrolidine with N-hydroxyacetimidamide derivatives under reflux in anhydrous solvents like DMF or THF. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Validate purity using HPLC (reported >98% purity in similar imidazole derivatives) and confirm structure via H NMR (e.g., characteristic imidazole proton signals at δ 7.4–7.8 ppm and pyrrolidine methoxy groups at δ 3.2–3.5 ppm) .
Q. How can spectroscopic techniques (NMR, IR) distinguish stereoisomers of this compound?
- Methodology : Utilize H NMR coupling constants and NOESY to identify Z/E configurations. For instance, the Z-isomer may show distinct NOE correlations between the hydroxylamine (-NH-OH) and adjacent pyrrolidine protons. IR spectroscopy can confirm functional groups (e.g., N–H stretching at 3300–3500 cm for hydroxylamine and imidazole C=N at 1600–1650 cm) .
Q. What safety protocols are critical when handling this compound in vitro?
- Methodology : Follow GHS guidelines for imidazole derivatives: use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/contact. In case of exposure, rinse skin/eyes with water for 15 minutes and consult toxicity databases for analogous compounds (e.g., LD data for imidazole-containing molecules) .
Advanced Research Questions
Q. How can crystallographic methods resolve structural ambiguities in this compound?
- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Key parameters include resolving the Z-configuration via torsion angles (C–N–N–O) and hydrogen-bonding networks (e.g., hydroxylamine O–H···N interactions). ORTEP-3 can visualize thermal ellipsoids and validate bond lengths/angles (e.g., C–N imidazole bonds ~1.31–1.35 Å) .
Q. What strategies address contradictions in biological activity data (e.g., varying IC values in enzyme assays)?
- Methodology : Re-evaluate assay conditions (pH, temperature) and compound stability (e.g., hydroxylamine oxidation). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) and cross-validate with computational docking (e.g., AutoDock Vina to model interactions with target proteins). Adjust stereochemical assignments if discrepancies persist .
Q. How can computational chemistry predict metabolic pathways or toxicity?
- Methodology : Apply DFT (B3LYP/SDD) to model reactive sites (e.g., hydroxylamine moiety prone to oxidation). Use software like Schrödinger’s ADMET Predictor to estimate metabolic stability (CYP450 interactions) and toxicity endpoints (AMES test predictions). Compare with experimental microsomal stability data for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
